ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride, which allows the formation of N-substituted pyrroles under mild reaction conditions . Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides and sulfonyl chlorides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) can be compared with other similar compounds such as methyl 1H-pyrrole-3-carboxylate and pyrrole-2-carboxylic acid . These compounds share a similar pyrrole ring structure but differ in their substituents and functional groups. The uniqueness of 1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) lies in its specific combination of substituents, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-5-16-11(14)9-6(2)10(8(4)13-15)12-7(9)3/h12,15H,5H2,1-4H3/b13-8+ |
InChI Key |
VFYIBZUDZVXJKU-MDWZMJQESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)/C(=N/O)/C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=NO)C)C |
Origin of Product |
United States |
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